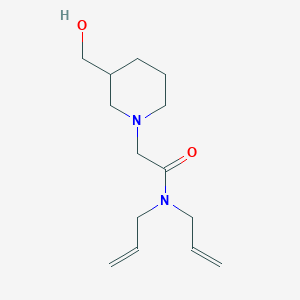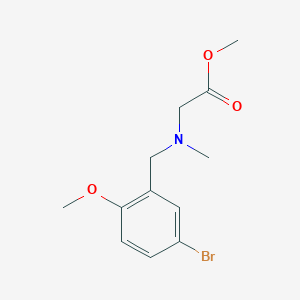
n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide typically involves the functionalization of piperidine derivatives. The process may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . Specific reaction conditions and reagents used in the synthesis can vary, but common methods include the use of cobalt, ruthenium, and nickel-based nanocatalysts for hydrogenation .
Industrial Production Methods: Industrial production methods for this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in stock or backordered impurities, bulk custom synthesis, and procurement .
Chemical Reactions Analysis
Types of Reactions: n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s piperidine moiety allows it to participate in intra- and intermolecular reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogenation catalysts like cobalt, ruthenium, and nickel . Reaction conditions may involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions may yield reduced piperidine derivatives, while cycloaddition reactions can produce more complex cyclic structures .
Scientific Research Applications
n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide has various scientific research applications. The compound’s unique structure makes it a valuable substrate for the synthesis of biologically active piperidines .
Mechanism of Action
The mechanism of action of n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide involves its interaction with molecular targets and pathways in the body. Piperidine derivatives often exhibit pharmacophoric features that allow them to interact with specific receptors and enzymes . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide include other piperidine derivatives such as N,N-diallyl-N’-acetylhydrazine, 1,1-diallyl-3-methyl-2-(4-nitrofurazan-3-yl)guanidine, tris(diethylamino)diallylaminophosphonium chloride, and 2,2-diallyl-1,1,3,3-tetraethylguanidinium chloride .
Uniqueness: The uniqueness of this compound lies in its specific functional groups and structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its diallyl and hydroxymethyl groups provide unique reactivity and potential for further functionalization .
Properties
Molecular Formula |
C14H24N2O2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)piperidin-1-yl]-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C14H24N2O2/c1-3-7-16(8-4-2)14(18)11-15-9-5-6-13(10-15)12-17/h3-4,13,17H,1-2,5-12H2 |
InChI Key |
ADVGARRZNCYTSO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)CN1CCCC(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14908611.png)
![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)
![n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)



![tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate](/img/structure/B14908656.png)

